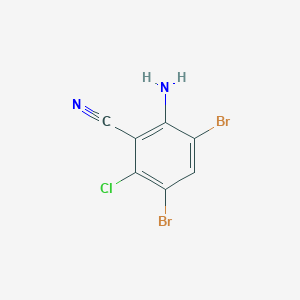

2-Amino-3,5-dibromo-6-chlorobenzonitrile

Description

Significance of Halogenated Benzonitriles in Contemporary Chemical Research

The significance of halogenated benzonitriles in modern chemical research is multifaceted. The halogen substituents can serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. Furthermore, the nitrile group is a versatile functional group that can be readily converted into other functionalities, including amines, carboxylic acids, and amides. This synthetic flexibility allows chemists to introduce a wide range of molecular diversity.

In the realm of medicinal chemistry, the incorporation of halogen atoms into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties. Halogens can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of a molecule to its biological target. Consequently, halogenated benzonitriles are frequently employed as key intermediates in the synthesis of new therapeutic agents. Aromatic nitriles, in general, are crucial for producing protective coatings, molding resins, antioxidants, and optical brighteners. chemicalbook.com They are also vital for synthesizing pharmacologically important compounds like neuroleptics, sedatives, and muscle relaxants. chemicalbook.com

Overview of 2-Amino-3,5-dibromo-6-chlorobenzonitrile within the Context of Halogenated Aminobenzonitriles

This compound belongs to the sub-class of halogenated aminobenzonitriles. The presence of an amino group in addition to the halogen and nitrile functionalities further expands its synthetic utility. The amino group can participate in a variety of chemical transformations, including diazotization, acylation, and the formation of heterocyclic rings. The specific arrangement of two bromine atoms and a chlorine atom on the benzene (B151609) ring of this compound creates a distinct electronic and steric environment, influencing its reactivity in chemical syntheses.

This particular substitution pattern makes it a valuable precursor for the synthesis of highly substituted and sterically hindered molecules. The interplay between the electron-donating amino group and the electron-withdrawing nitrile and halogen groups modulates the reactivity of the aromatic ring, allowing for selective chemical modifications.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1027512-55-5 |

| Molecular Formula | C₇H₃Br₂ClN₂ |

| Molecular Weight | 310.37 g/mol |

| Synonyms | Benzonitrile (B105546), 2-amino-3,5-dibromo-6-chloro- |

This data is compiled from publicly available chemical supplier information.

Scope and Objectives of Research on this compound

The primary focus of research on this compound is its application as a versatile intermediate in organic synthesis. The strategic positioning of its functional groups makes it a valuable starting material for the construction of complex heterocyclic systems, which are often the core structures of biologically active compounds.

Key research objectives involving this compound include:

Development of Novel Synthetic Methodologies: Exploring new and efficient methods for the synthesis of this compound itself, as well as its utilization in novel synthetic transformations.

Synthesis of Heterocyclic Compounds: Employing this compound as a precursor for the synthesis of a diverse range of heterocyclic scaffolds, such as quinazolines, benzodiazepines, and other nitrogen-containing ring systems.

Exploration of its Reactivity: Investigating the chemical reactivity of the various functional groups present in the molecule to understand and control its behavior in different reaction conditions. This includes studying its participation in palladium-catalyzed cross-coupling reactions and other transformations.

Application in Medicinal Chemistry: Utilizing this compound as a key building block in the synthesis of potential new drug candidates. The unique substitution pattern of this molecule can lead to novel compounds with interesting pharmacological profiles.

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its availability from chemical suppliers and its structural similarity to other well-studied halogenated aminobenzonitriles strongly suggest its role as a valuable tool in the hands of synthetic organic chemists. The continued exploration of its synthetic potential is expected to lead to the discovery of new molecules with a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dibromo-6-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOKMZHFHQKARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653432 | |

| Record name | 2-Amino-3,5-dibromo-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-55-5 | |

| Record name | 2-Amino-3,5-dibromo-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3,5 Dibromo 6 Chlorobenzonitrile and Analogues

Strategies for Regioselective Halogenation in Benzonitrile (B105546) Derivatives

Achieving the specific 3,5-dibromo-6-chloro substitution pattern on a 2-aminobenzonitrile (B23959) scaffold is a complex task due to the competing directing effects of the activating amino group and the deactivating nitrile group. Regiocontrol is paramount in preventing the formation of undesired isomers. thieme.de

Electrophilic aromatic substitution (EAS) is the cornerstone of aromatic halogenation. wikipedia.org The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. byjus.com For benzene derivatives, the existing substituents profoundly influence the rate and regioselectivity of subsequent substitutions. The amino group (-NH2) is a powerful activating group and an ortho, para-director, while the nitrile group (-CN) is a deactivating group and a meta-director.

In a 2-aminobenzonitrile precursor, the strong activating effect of the amino group would direct incoming electrophiles (halogen cations) primarily to the para (position 5) and ortho (position 3) positions relative to itself. The position 6 is also an ortho position, but may be sterically hindered.

The general mechanism for electrophilic halogenation involves three main steps:

Generation of the electrophile: A Lewis acid catalyst, such as FeCl₃ or AlCl₃, polarizes the halogen molecule (e.g., Br₂ or Cl₂) to create a more potent electrophile. wikipedia.orgmasterorganicchemistry.com

Attack of the aromatic ring: The π-electrons of the benzene ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring. libretexts.org

For the synthesis of 2-Amino-3,5-dibromo-6-chlorobenzonitrile, a stepwise halogenation approach would be necessary. Starting with 2-aminobenzonitrile, bromination would likely occur first at the less hindered C5 position (para to the amino group) and then at the C3 position (ortho to the amino group). Subsequent chlorination would need to be directed to the C6 position, which is challenging due to the existing bulky substituents. One strategy could involve using N-halosuccinimides (NBS for bromination, NCS for chlorination) as halogen sources, which can offer milder reaction conditions and sometimes different selectivity compared to diatomic halogens. sioc-journal.cn

| Halogenating Agent | Catalyst/Conditions | Typical Application |

|---|---|---|

| Br₂ | FeBr₃, AlCl₃ | General bromination of aromatic rings. wikipedia.org |

| Cl₂ | FeCl₃, AlCl₃ | General chlorination of aromatic rings. masterorganicchemistry.com |

| I₂ | Oxidizing agent (e.g., HNO₃, HIO₃) | Iodination of both activated and deactivated rings. wikipedia.org |

| N-Bromosuccinimide (NBS) | Acid catalyst, light | Selective bromination, often at allylic or benzylic positions, but also for aromatic rings. uni-regensburg.de |

| N-Chlorosuccinimide (NCS) | Acid catalyst, light | Selective chlorination of aromatic compounds. rsc.org |

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, including halogenation reactions. rsc.orgmdpi.com These methods often proceed under mild conditions and can offer unique selectivity profiles compared to traditional methods. Photocatalytic approaches can generate halogen radicals from sources like N-halosuccinimides or even simple halide salts. researchgate.netresearchgate.net

For instance, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process, leading to the formation of a halogen radical. This radical can then participate in a hydrogen atom transfer (HAT) process with the aromatic substrate, followed by reaction with a halogen source to yield the halogenated product. researchgate.net This radical-based mechanism can sometimes override the conventional directing group effects seen in electrophilic substitution, potentially providing a route to otherwise inaccessible isomers.

Catalyst-controlled C-H activation is another advanced strategy. For example, palladium-catalyzed halogenation directed by an internal group can achieve high regioselectivity. nih.gov In the context of a benzonitrile derivative, the nitrile or a modified amino group could potentially act as a directing group to guide the halogenation to a specific C-H bond, such as the C6 position. nih.gov

| Method | Typical Reagents | Key Advantage |

|---|---|---|

| Visible-Light Photoredox Catalysis | Ru(bpy)₃Cl₂, Acridinium salts, NCS/NBS | Mild reaction conditions, alternative selectivity. rsc.orgmdpi.com |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, NXS | High regioselectivity via directing groups. nih.gov |

| Copper-Promoted Halogenation | CuX₂, NXS | Activation of N-halosuccinimides for halogenating less electron-rich systems. thieme.de |

Predicting the outcome of electrophilic aromatic substitutions on complex molecules can be challenging. Computational chemistry provides powerful tools to forecast regioselectivity, saving significant experimental time and resources. researchgate.net Methods based on density functional theory (DFT) can calculate the relative stabilities of the possible sigma-complex intermediates formed during the reaction. acs.org The most stable intermediate typically corresponds to the major product, as its formation will have the lowest activation energy. wuxiapptec.com

One notable computational tool is the RegioSQM method. rsc.orgrsc.org This method calculates the proton affinity of each aromatic carbon atom. The site with the highest proton affinity (i.e., the lowest free energy upon protonation) is predicted to be the most likely site for electrophilic attack. researchgate.netrsc.orgrsc.org This approach has shown high accuracy in predicting the outcome of halogenation for a wide range of aromatic and heteroaromatic compounds. rsc.org For a molecule like 2-amino-3,5-dibromobenzonitrile, such calculations could help determine the feasibility and likely outcome of further halogenation or guide the synthetic sequence by predicting the most reactive sites on a precursor molecule.

Approaches for Introducing Amino and Nitrile Functionalities

The substitution of a halogen atom on an aromatic ring with an amino group is a crucial C-N bond-forming reaction. While aryl halides are generally inert to nucleophilic attack, this transformation can be achieved under specific conditions.

Nucleophilic Aromatic Substitution (SₙAr): This reaction is feasible if the aromatic ring is activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving halogen. The reaction proceeds via a Meisenheimer complex intermediate. uomustansiriyah.edu.iq

Metal-Catalyzed Amination: For non-activated aryl halides, transition metal catalysis is the method of choice. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly versatile and widely used method for forming C-N bonds. numberanalytics.com It allows for the coupling of aryl halides (Cl, Br, I) with a wide range of amines, including ammonia (B1221849) or ammonia equivalents, using a palladium catalyst and a suitable ligand. rsc.org Copper-catalyzed amination, often referred to as the Ullmann condensation, is an older but still relevant method, particularly for certain substrates. mdpi.com

A base-promoted, transition-metal-free amination of aromatic halides has also been developed, offering a simpler and potentially more industrially viable protocol. acs.orgnih.gov In one such system, the observed reactivity of aryl halides was I > Br ≈ F > Cl. acs.orgnih.gov

| Amination Method | Typical Reagents | Substrate Scope |

|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, Aryl-X | Broad scope for aryl halides and amines. numberanalytics.com |

| Ullmann Condensation | Cu catalyst, base, Aryl-X | Effective, often requires higher temperatures. mdpi.com |

| Nucleophilic Aromatic Substitution (SₙAr) | Nucleophile (e.g., NH₃), activated Aryl-X | Requires electron-withdrawing groups on the ring. uomustansiriyah.edu.iq |

| Base-Promoted Metal-Free Amination | Base, DMF or amine source, Aryl-X | Transition-metal-free alternative. acs.orgnih.gov |

The introduction of a nitrile group is a valuable transformation, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, and other functional groups.

Transition-Metal-Mediated Cyanation: The most common method for introducing a cyano group is the palladium-catalyzed cyanation of aryl halides or triflates, often referred to as the Rosenmund–von Braun reaction when using copper cyanide. researchgate.net Various cyanide sources can be used, including zinc cyanide (Zn(CN)₂), potassium cyanide (KCN), and copper(I) cyanide (CuCN). researchgate.netscientificupdate.com The use of well-defined palladium catalysts can make these reactions more reliable and easier to handle on a larger scale. scientificupdate.com

Electrophilic Cyanation: An alternative strategy involves the use of electrophilic cyanating reagents ("CN⁺" sources). scielo.brrsc.org These reagents react with nucleophilic aromatic compounds (such as phenols or anilines) or organometallic intermediates. Examples of electrophilic cyanide sources include p-toluenesulfonyl cyanide (TsCN) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.orgbeilstein-journals.org

Sandmeyer Reaction: A classical method for introducing a nitrile group involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt.

For the synthesis of this compound, one possible route could involve the cyanation of a corresponding 2-amino-3,5-dibromo-6-chloro-iodobenzene precursor using a palladium-catalyzed reaction. Alternatively, a synthesis could begin with a pre-existing nitrile, such as 2-amino-6-chlorobenzonitrile, followed by regioselective bromination. chemicalbook.com

Multi-step Synthetic Routes to Polysubstituted Aminobenzonitriles

Multi-step synthesis provides a controlled, sequential approach to constructing complex molecules, allowing for the isolation and purification of intermediates at each stage. This method is particularly useful for preparing highly substituted aromatic compounds where regioselectivity is a primary concern.

A common and logical strategy for the synthesis of compounds like this compound involves a stepwise introduction of the halogen, amino, and nitrile functionalities onto a benzene ring. The order of these steps is critical and is dictated by the directing effects of the substituents.

The introduction of the cyano group can be achieved through various methods, including the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a cyanide salt. numberanalytics.com Alternatively, the dehydration of a primary amide can yield a nitrile. This latter approach is exemplified in the synthesis of other substituted aminobenzonitriles where an amide intermediate is dehydrated using a suitable agent.

The table below illustrates a hypothetical multi-step synthesis based on these principles.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Chlorination | Cl2, Lewis Acid | Chlorobenzene |

| 2 | Nitration | HNO3, H2SO4 | 2-Chloro-6-nitroaniline |

| 3 | Reduction | Fe, HCl | 2-Chloro-6-aminobenzonitrile |

| 4 | Bromination | Br2, Acetic Acid | This compound |

| 5 | Cyanation (Sandmeyer) | 1. NaNO2, HCl 2. CuCN | This compound |

This table represents a generalized, plausible route and may require significant optimization.

To improve efficiency and reduce waste, one-pot and cascade reactions that combine multiple synthetic steps into a single operation are highly desirable. These approaches minimize the need for intermediate purification, saving time and resources.

A notable example in the synthesis of polysubstituted benzonitriles is a palladium-catalyzed tandem alkylation/cyanation sequence. acs.org This method allows for the formation of an alkyl-aryl bond and a nitrile-aryl bond in a single pot, leading to sterically hindered five-, six-, and seven-membered ring benzonitriles in good yields from readily accessible starting materials. acs.org While this specific example leads to polycyclic structures, the underlying principle of combining multiple bond-forming events in one pot is applicable to the synthesis of other complex benzonitriles.

Flow chemistry represents another advanced approach to multi-step synthesis, where reactants are pumped through a series of reactors containing immobilized reagents or catalysts. syrris.jp This technique allows for a continuous process where individual reactions are linked seamlessly, enabling rapid optimization and improved safety and scalability. syrris.jp Such a system could be designed for the sequential halogenation, amination, and cyanation reactions required for the synthesis of compounds like this compound.

| Reaction Type | Key Features | Potential Application |

| One-Pot Synthesis | Multiple bond-forming reactions in a single reaction vessel. | Synthesis of benzonitriles from aryl halides via tandem reactions. acs.org |

| Cascade Reaction | A series of intramolecular reactions triggered by a single event. | Could potentially be designed for sequential functionalization of an aromatic ring. |

| Flow Chemistry | Continuous processing through sequential reactors. | Automated, multi-step synthesis of complex molecules with in-line purification. syrris.jp |

Green Chemistry Principles in the Synthesis of Halogenated Aminobenzonitriles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing halogenated aminobenzonitriles, this involves the use of safer reagents, more efficient reactions, and environmentally benign solvents.

The industrial production of benzonitriles often relies on the energy-intensive ammoxidation of toluene (B28343) derivatives, which can be environmentally unfriendly. nih.govmedcraveonline.com To address this, biocatalysis has emerged as a promising alternative. Engineered aldoxime dehydratases (Oxd) have been developed for the scalable synthesis of aromatic nitriles under mild conditions, avoiding the use of toxic organic solvents. nih.gov

In halogenation reactions, traditional methods often use hazardous reagents like elemental bromine or chlorine. Greener alternatives include the use of phosphonium-based ionic liquids with trihalide anions (e.g., Br3⁻) or polymer-supported halogenating agents, which are safer to handle and can often be regenerated and reused. researchgate.net Indole-catalyzed electrophilic bromination has also been reported as an environmentally benign method that can be suitable for a wide range of aromatic substrates. rsc.org

The use of ionic liquids as recyclable reaction media is another key aspect of green chemistry. For example, a novel green synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.org Furthermore, the hydrolysis of nitriles to amides, a potential subsequent reaction, has been demonstrated in a water extract of pomelo peel ash (WEPPA), avoiding the need for external transition metals, bases, or organic solvents. mdpi.com

| Green Chemistry Approach | Description | Example Application |

| Biocatalysis | Use of enzymes to catalyze reactions. | Engineered aldoxime dehydratases for aromatic nitrile synthesis. nih.gov |

| Safer Halogenating Agents | Replacement of hazardous halogens with safer alternatives. | Phosphonium-based ionic liquids or polymer-supported reagents. researchgate.net |

| Green Solvents | Use of environmentally benign solvents. | Ionic liquids that can be recycled; water extracts of plant matter. rsc.orgmdpi.com |

| Catalytic Reactions | Use of catalysts to improve efficiency and reduce waste. | Indole-catalyzed bromination. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3,5 Dibromo 6 Chlorobenzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural framework of a molecule by probing its vibrational modes.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of 2-Amino-3,5-dibromo-6-chlorobenzonitrile, Raman spectroscopy would be valuable for identifying the nitrile and aromatic ring vibrations, which often produce strong Raman signals. The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum would be expected to show signals corresponding to the protons of the amino group and the aromatic ring. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the nitrile and halogen substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic ring would be affected by the attached substituents (amino, bromo, chloro, and nitrile groups), providing crucial information for confirming the substitution pattern.

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further elucidate the molecular structure. COSY experiments would reveal proton-proton couplings, helping to assign the aromatic proton signals. HSQC experiments would establish correlations between directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Due to the absence of specific experimental data, representative data tables for the spectroscopic analysis of this compound cannot be generated at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

For a compound like this compound, the UV-Vis spectrum would be expected to display absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the nitrile group (C≡N) are chromophores that contribute to these absorptions. The presence of the amino group (-NH2) and the halogen substituents (bromo and chloro) would act as auxochromes, potentially shifting the absorption maxima (λmax) and influencing the intensity of the absorption bands.

A hypothetical data table for the UV-Vis spectral analysis of this compound in a specified solvent would be structured as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | Data not available | Data not available | π → π |

| Ethanol | Data not available | Data not available | n → π |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. Due to the presence of bromine and chlorine isotopes, this molecular ion peak would appear as a characteristic cluster of peaks. The fragmentation pattern would provide valuable information about the molecule's structure, with common fragmentation pathways including the loss of small molecules or radicals.

A representative data table for the mass spectrometry analysis would include:

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | [M]+• (Molecular Ion) |

| Data not available | Data not available | Fragment Ion 1 |

| Data not available | Data not available | Fragment Ion 2 |

Single Crystal X-Ray Diffraction for Solid-State Structure Elucidation

To perform this analysis on this compound, a suitable single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the exact solid-state structure of the molecule, including the planarity of the benzene (B151609) ring and the orientation of the substituents.

A summary of the crystallographic data would be presented in a table similar to this:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Computational Chemistry and Theoretical Investigations of 2 Amino 3,5 Dibromo 6 Chlorobenzonitrile

Prediction of Spectroscopic Parameters

Electronic Excitation Energies and UV-Vis Spectra Prediction (TD-DFT)

Further research and publication by the scientific community would be required to provide the specific data necessary to populate these areas of study for 2-Amino-3,5-dibromo-6-chlorobenzonitrile.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. ossila.com The nature and energy of these orbitals are pivotal in dictating the molecule's electronic properties and reactivity. youtube.compku.edu.cn

For this compound, the HOMO is expected to be predominantly localized on the electron-rich amino group and the π-system of the benzene (B151609) ring. These regions have the highest propensity to donate electrons in a chemical reaction. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing cyano group (-CN) and the halogen-substituted carbon atoms of the aromatic ring. This distribution highlights the areas most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. wikipedia.org

Illustrative data based on typical values for similar aromatic compounds.

Interactive Data Table: Hypothetical Frontier Orbital Energies| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -2.0 |

The substitution pattern of this compound, featuring a potent electron-donating group (amino, -NH2) and strong electron-withdrawing groups (cyano, -CN; and halogens, -Br, -Cl), strongly suggests the possibility of significant intramolecular charge transfer (ICT). rsc.orgrsc.org Upon electronic excitation, electron density can shift from the HOMO (localized on the amino group and ring) to the LUMO (localized on the cyano and halogenated parts of the molecule). rsc.org

This ICT phenomenon is a key feature in many aminobenzonitrile derivatives, where it can lead to unique photophysical properties such as dual fluorescence. researchgate.netacs.orgacs.org Computational methods, particularly Time-Dependent DFT (TD-DFT), can model these excited states and quantify the extent of charge transfer. Natural Bond Orbital (NBO) analysis is another valuable tool that can be used to analyze the charge distribution in both the ground and excited states, providing a quantitative measure of the electron density transferred between different parts of the molecule.

Electrostatic Potential Surface and Molecular Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is color-coded to represent different regions of electrostatic potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netmdpi.com Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the cyano group and, to a lesser extent, the lone pairs of the amino nitrogen and the halogen atoms. These are the primary sites for interactions with electrophiles. researchgate.netdtic.mil

Positive Potential (Blue): Localized on the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding donation. mdpi.com A region of positive or less negative potential, known as a σ-hole, is also expected on the outermost surface of the bromine and chlorine atoms along the C-X bond axis. dtic.milresearchgate.net

This detailed mapping allows for a nuanced prediction of how the molecule will interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms. mdpi.com

Non-Covalent Interactions and Halogen Bonding in Related Systems

The bromine and chlorine atoms in this compound are capable of participating in a highly directional non-covalent interaction known as halogen bonding. chemistryviews.orgrsc.org This interaction occurs between an electrophilic region on the halogen atom, termed the σ-hole, and a nucleophilic site (Lewis base) on an adjacent molecule. ethz.ch The presence of multiple electron-withdrawing groups on the benzene ring enhances the positive character of the σ-holes on the bromine and chlorine atoms, making them more effective halogen bond donors. chemistryviews.org

Computational studies on substituted iodobenzene (B50100) and other halogenated aromatic systems have demonstrated that electron-withdrawing substituents strengthen the halogen bond, while electron-donating groups weaken it. chemistryviews.org In the context of this compound, the halogen atoms can act as donors, while the nitrogen atoms of the cyano and amino groups can serve as halogen bond acceptors. mdpi.com These interactions can play a crucial role in determining the crystal packing of the molecule in the solid state and its recognition by biological receptors. The strength of these interactions generally follows the trend I > Br > Cl > F, consistent with the polarizability of the halogen atom. researchgate.net

Advanced Computational Methodologies for Reaction Mechanism Studies

Elucidating the precise mechanism of a chemical reaction involves identifying transition states, intermediates, and the corresponding energy barriers. Advanced computational methodologies are indispensable for these investigations. Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, are widely used to explore potential energy surfaces and locate stationary points (reactants, products, and transition states). researchgate.netmdpi.com

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the amino or cyano functionalities, these methods can provide detailed mechanistic insights. researchgate.netnih.gov To verify the connection between a transition state and the corresponding reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. mdpi.com For higher accuracy in energy calculations, especially for reaction barriers, more sophisticated methods like Coupled Cluster theory (e.g., CCSD(T)) can be employed, often in conjunction with DFT geometries. mdpi.com The development of machine learning-enhanced methods and active learning procedures is also accelerating the efficient exploration of complex reaction pathways. aip.org These computational tools allow for a systematic and predictive understanding of the molecule's chemical behavior. umn.edu

Reactivity and Derivatization Pathways of 2 Amino 3,5 Dibromo 6 Chlorobenzonitrile

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group (-NH2) on the aromatic ring of 2-Amino-3,5-dibromo-6-chlorobenzonitrile is nucleophilic and can participate in various substitution reactions. This functionality is a key site for introducing a diverse range of substituents. For instance, the amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. It can also undergo reactions with sulfonyl chlorides to yield sulfonamides.

These transformations are fundamental in modifying the electronic properties of the molecule and for building more complex structures. The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The presence of three electron-withdrawing halogen atoms (Br and Cl) deactivates the ring, which can in turn modulate the reactivity of the amino group compared to simpler anilines.

Reactions at the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can be transformed into several other important chemical moieties. One of the most common reactions is its hydrolysis to a carboxylic acid. This can be achieved under acidic or basic conditions, typically with heating, converting the benzonitrile (B105546) into the corresponding benzoic acid derivative.

Alternatively, the nitrile group can undergo reduction to form a primary amine (-CH2NH2). This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting aminomethyl group can serve as a handle for further derivatization. The nitrile group can also participate in cycloaddition reactions, serving as a precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net

Halogen Displacement and Cross-Coupling Reactions

The presence of three halogen atoms on the aromatic ring—two bromine atoms at positions 3 and 5, and a chlorine atom at position 6—provides multiple sites for halogen displacement and transition-metal-catalyzed cross-coupling reactions. The differential reactivity of bromine and chlorine atoms (typically, C-Br bonds are more reactive than C-Cl bonds in catalytic cycles) can allow for selective and sequential functionalization of the molecule. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromo and chloro substituents on this compound serve as excellent electrophilic partners in these transformations.

The Suzuki-Miyaura reaction couples the aryl halide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. Given the higher reactivity of C-Br bonds, it is often possible to selectively couple at the 3- and 5-positions while leaving the C-Cl bond at the 6-position intact by carefully controlling the reaction conditions. researchgate.net Subsequent, more forcing conditions could then be used to react the chloro substituent. nih.govresearchgate.net

The Heck reaction , another palladium-catalyzed process, involves the coupling of the aryl halide with an alkene to form a substituted alkene. This provides a pathway to introduce vinyl groups onto the aromatic ring, further expanding the synthetic utility of the starting material.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Expected Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4, Pd(OAc)2 | Aryl-substituted benzonitrile |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, P(o-tolyl)3 | Vinyl-substituted benzonitrile |

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the substitution of the halogen atoms on this compound with a wide variety of primary or secondary amines. nih.gov This is a powerful method for synthesizing complex aniline (B41778) derivatives.

Similar to other palladium-catalyzed reactions, selectivity can be achieved based on the differing reactivity of the C-Br and C-Cl bonds. It is possible to selectively aminate the bromide positions under milder conditions, preserving the chloride for a subsequent, different transformation. nih.gov This stepwise functionalization is a key strategy for the controlled synthesis of highly substituted aromatic compounds.

| Coupling Partner | Typical Catalyst/Ligand | Base | Resulting Functional Group |

| Primary Amine (R-NH2) | Pd2(dba)3, BINAP | NaOtBu | Secondary Aryl Amine |

| Secondary Amine (R2NH) | Pd(OAc)2, XPhos | K3PO4 | Tertiary Aryl Amine |

| Ammonia (B1221849) equivalent | PdCl2(dppf) | LiN(TMS)2 | Primary Aryl Amine |

Cyclization and Annulation Reactions for Heterocyclic Synthesis

The ortho-disposed amino and nitrile groups in this compound make it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. This structural motif is a cornerstone in the synthesis of many biologically active molecules.

The reaction of an ortho-amino-benzonitrile with various reagents can lead to the formation of the quinazoline (B50416) ring system, which is a prominent scaffold in medicinal chemistry. nih.govresearchgate.net For instance, condensation with aldehydes or ketones, followed by cyclization, can yield dihydroquinazoline (B8668462) or quinazoline derivatives. ijmpr.in The reaction with formamide (B127407) or orthoesters can also be employed to construct the pyrimidine (B1678525) ring of the quinazoline system.

The resulting quinazoline derivatives would be highly substituted with bromine and chlorine atoms, which can be further functionalized using the cross-coupling reactions described previously, allowing for the generation of diverse libraries of compounds for various applications. mdpi.comgoogle.com

| Reagent | Reaction Type | Resulting Heterocycle |

| Aldehydes (R-CHO) | Condensation/Cyclization | 2-Substituted Quinazolines |

| Ketones (R-CO-R') | Condensation/Cyclization | 2,2-Disubstituted Dihydroquinazolines |

| Formamide | Cyclization | 4-Aminoquinazolines |

| N-Acylanthranilic Acids | Acid-catalyzed condensation | Quinazolinones google.com |

Synthesis of Other Fused Heterocyclic Systems

The presence of ortho-amino and nitrile groups on the benzene ring of this compound makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. These reactions typically proceed through cyclization pathways, leveraging the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.

One of the most common applications of 2-aminobenzonitriles is in the synthesis of quinazolines and their derivatives. While specific studies on this compound are limited, the general reactivity of 2-aminobenzonitriles suggests that it can readily undergo condensation reactions with various electrophiles to form the pyrimidine ring of the quinazoline system. For instance, reaction with aldehydes or their synthetic equivalents, often in the presence of a catalyst, can lead to the formation of 2,4-disubstituted quinazolines. Similarly, reaction with carbon dioxide or its surrogates can yield quinazoline-2,4-diones.

The synthesis of fused pyrimidines is another significant derivatization pathway. The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of diverse pyrimidine-fused heterocycles. For example, cyclocondensation with guanidine (B92328) can furnish aminopyrimidines fused to the benzene ring. nih.gov

Furthermore, the amino group can be diazotized and subsequently displaced to introduce other functionalities or to initiate cyclization reactions for the formation of fused triazoles . The reaction of a related compound, 2-amino-3,5-dibromopyrazine, with a nitrite (B80452) source leads to the formation of a triazolo[4,5-b]pyrazine system, suggesting a similar transformation could be possible for this compound. nih.gov

The following table summarizes potential fused heterocyclic systems that could be synthesized from this compound based on the known reactivity of related 2-aminobenzonitriles.

| Fused Heterocycle | Potential Reagents and Conditions |

| Quinazolines | Aldehydes, Ketones, Formic Acid, Orthoesters |

| Quinazolinones | Phosgene, Triphosgene, Carbon Dioxide, Isocyanates |

| Fused Pyrimidines | Guanidine, Amidines, β-Ketoesters |

| Fused Triazoles | Nitrous Acid (from NaNO₂/acid) followed by cyclization |

Oxidation and Reduction Transformations

The oxidation and reduction of this compound can target either the amino group or the nitrile group, with the outcome depending on the choice of reagents and reaction conditions. The heavy halogen substitution can also influence the reactivity of the aromatic ring.

Oxidation: The amino group is susceptible to oxidation. Strong oxidizing agents can potentially convert the amino group into a nitro group. However, milder and more selective oxidation methods are often sought to avoid unwanted side reactions. For instance, the oxidation of 2-aminobenzamides, a related class of compounds, can be achieved using reagents like iodine. rsc.org While direct oxidation of the nitrile group is challenging, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, which is a formal oxidation of the carbon atom.

Reduction: The nitrile group is readily reducible to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Catalytic hydrogenation over metals like palladium, platinum, or nickel can also be employed for the reduction of nitriles to primary amines. libretexts.org It is important to note that under certain catalytic hydrogenation conditions, the halogen atoms on the benzene ring might also be susceptible to reduction (hydrodehalogenation).

The selective reduction of the nitrile group in the presence of other reducible functional groups is a key challenge. For instance, in molecules containing both a nitrile and a nitro group, selective reduction of the nitrile can be achieved using specific reagents like boron trifluoride etherate and sodium borohydride. calvin.edu

The table below outlines the expected products from the oxidation and reduction of the key functional groups in this compound.

| Transformation | Functional Group | Reagent(s) | Expected Product |

| Oxidation | Amino (-NH₂) | Strong Oxidizing Agents | Nitro (-NO₂) |

| Reduction | Nitrile (-CN) | LiAlH₄, Catalytic Hydrogenation | Aminomethyl (-CH₂NH₂) |

Exploration of Novel Reaction Pathways and Mechanisms

The unique electronic and steric properties imparted by the multiple halogen substituents in this compound open avenues for exploring novel reaction pathways and mechanisms. The interplay between the electron-donating amino group and the electron-withdrawing nitrile and halogen groups can lead to unique reactivity.

Palladium-Catalyzed Reactions: The presence of bromo and chloro substituents makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitriles has been reported to yield 2-aminobenzophenones. rsc.org This methodology could potentially be applied to this compound to introduce aryl groups at the halogenated positions, although the relative reactivity of the different halogens would need to be considered.

Umpolung Cyclization: Novel cyclization strategies, such as umpolung cyclizations, could lead to the synthesis of unconventional heterocyclic systems. For example, the reaction of N-cinnamoylthioureas with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) results in an "umpolung" cyclization to afford five-membered heterocycles. rsc.org The exploration of similar reactivity with derivatives of this compound could yield new molecular architectures.

Mechanistic Studies: Detailed mechanistic studies, including kinetic analysis and computational modeling, are crucial for understanding the intricate reaction pathways of this polyfunctionalized molecule. For example, mechanistic studies on the reaction of 2-aminobenzonitrile (B23959) with carbon dioxide in water have provided insights into the role of carbonic acid in the cyclization process. researchgate.net Similar investigations on the reactions of this compound would be valuable for optimizing existing transformations and designing new synthetic routes.

The exploration of these and other reaction pathways will undoubtedly expand the synthetic utility of this compound and lead to the discovery of novel compounds with potentially interesting chemical and biological properties.

Advanced Applications and Materials Science Contributions of 2 Amino 3,5 Dibromo 6 Chlorobenzonitrile

Role as a Key Intermediate in Complex Organic Synthesis

The utility of 2-amino-3,5-dibromo-6-chlorobenzonitrile as a key intermediate stems from the array of reactive functionalities present on its benzene (B151609) ring. The nitrile and amino groups are precursors to a multitude of other functional groups and are ideally positioned for intramolecular cyclization reactions, while the halogen atoms serve as versatile handles for cross-coupling reactions.

This compound is a valuable starting material in multistep syntheses due to the inherent reactivity of its functional groups. The 2-aminobenzonitrile (B23959) framework is a well-established precursor for a variety of important chemical transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The amino group can be diazotized or acylated, opening pathways to a wide range of derivatives.

One of the most powerful applications of the 2-aminobenzonitrile core is its use in tandem reactions to build fused heterocyclic systems. For example, palladium-catalyzed three-component reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids can yield diverse quinazoline (B50416) derivatives in a single step. organic-chemistry.org Similarly, the nitrile group is generally inert in many organometallic reactions, allowing chemists to perform selective modifications at other positions before utilizing the nitrile in a final synthetic step. nih.gov This sequential reactivity makes it an ideal precursor for the programmed construction of complex molecules.

The dense functionalization of this compound makes it an exceptional building block for creating intricate molecular architectures. The presence of three different types of atoms on the aromatic ring—nitrogen, bromine, and chlorine—allows for selective and orthogonal chemical modifications. The bromine atoms, for instance, are typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This difference in reactivity can be exploited to introduce different substituents at the 3- and 5-positions in a controlled manner before modifying the 6-position.

Furthermore, the amino and nitrile groups can be used to construct new rings fused to the central benzene core. The reaction of 2-aminobenzonitriles with Grignard reagents or organolithium compounds can form ketimine intermediates, which can then be cyclized to produce quinazolines. nih.gov This strategic combination of cross-coupling and cyclization reactions enables the synthesis of highly substituted, polycyclic aromatic systems from a single, versatile starting material.

Contributions to Medicinal Chemistry Research (Focus on Synthetic Utility)

In medicinal chemistry, the structure of a molecule dictates its function. The synthetic utility of this compound provides a direct route to novel, halogenated compounds with potential therapeutic applications.

Halogen atoms are increasingly incorporated into drug candidates to enhance their pharmacological properties. researchgate.net They can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. researchgate.netresearchgate.net The incorporation of halogens, particularly chlorine and bromine, can introduce favorable interactions, such as halogen bonding, which is an attractive non-covalent interaction between an electron-deficient region on the halogen and a Lewis base. researchgate.netnamiki-s.co.jp

As a pre-halogenated building block, this compound allows for the direct synthesis of drug scaffolds containing both bromine and chlorine. This bypasses the need for late-stage halogenation, which can often be challenging and unselective. The presence of these halogens significantly influences the electronic nature of the aromatic ring and provides specific interaction points for molecular recognition at a biological target. Approximately one-third of drugs in clinical use are halogenated, underscoring the importance of building blocks like this in drug discovery. researchgate.netnih.gov

The 2-aminobenzonitrile moiety is a cornerstone for the synthesis of numerous bioactive heterocyclic compounds. asianpubs.org Perhaps the most significant application is in the preparation of quinazolines and quinazolinones, which are privileged structures in medicinal chemistry, found in a wide range of clinically used drugs, including anticancer agents.

Various synthetic strategies have been developed to convert 2-aminobenzonitriles into these valuable heterocyclic systems. rsc.org A straightforward method involves the reaction with acyl chlorides to form 4(3H)-quinazolines. researchgate.net Other methods include transition-metal-catalyzed reactions, such as the Ru(II)-catalyzed tandem synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system. rsc.org The ability to readily construct these core structures, combined with the heavy halogenation of the starting material, provides a powerful platform for generating libraries of novel, polyhalogenated heterocyclic compounds for biological screening.

| Starting Material | Reaction Partner(s) | Resulting Heterocyclic Core | Significance |

|---|---|---|---|

| 2-Aminobenzonitrile | Acyl Chlorides | Quinazolinone | Core of many bioactive compounds. researchgate.net |

| 2-Aminobenzonitrile | Aldehydes, Arylboronic Acids | Substituted Quinazoline | Access to diverse derivatives via multi-component reactions. organic-chemistry.org |

| 2-Aminobenzonitrile | Alcohols (with Ru catalyst) | Quinazolinone | Sustainable synthesis method for important scaffolds. rsc.org |

| 2-Aminobenzonitrile | Grignard/Organolithium Reagents | Substituted Quinazoline | Formation via an intermediate ketimine. nih.gov |

Applications in Functional Materials and Supramolecular Chemistry

The unique electronic and structural features of this compound also position it as a valuable component for the design of functional materials and supramolecular assemblies. The interplay of its electron-withdrawing nitrile and halogen groups with the electron-donating amino group creates a polarized molecule capable of participating in specific non-covalent interactions.

The nitrile group is known to participate in various non-covalent interactions, including anion-π, nitrile-nitrile, and C–H···π(nitrile) interactions, which can stabilize crystal structures and guide the formation of supramolecular assemblies. researchgate.net Furthermore, the bromine and chlorine atoms can act as halogen bond donors, while the amino group is an effective hydrogen bond donor. This rich variety of potential interactions makes this compound an attractive building block for crystal engineering and the construction of ordered materials. The high halogen content also suggests potential applications in the development of flame-retardant polymers and materials.

Role in Coordination Chemistry and Metal-Organic Frameworks

A thorough examination of existing research indicates that this compound has not yet been documented as a ligand in the synthesis of coordination complexes or as a building block for metal-organic frameworks (MOFs). Coordination chemistry relies on the interaction between metal ions and ligands, molecules or ions that donate electrons to the metal center. The this compound molecule possesses potential donor sites in its amino (-NH2) and cyano (-CN) groups, which could theoretically coordinate with metal ions.

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The tailored design of these frameworks allows for applications in gas storage, separation, and catalysis. While other functionalized benzonitrile (B105546) derivatives have been successfully employed as ligands in MOF synthesis, to date, no published studies have reported the incorporation of this compound into a MOF structure. The specific steric and electronic properties imparted by the bromine and chlorine substituents may influence its ability to form stable and predictable framework structures.

Development of Photocatalytic Materials

The field of photocatalysis utilizes materials that can absorb light to drive chemical reactions. These materials, often semiconductors, have applications in environmental remediation, energy production, and organic synthesis. The development of novel photocatalysts is a vibrant area of research, with a focus on enhancing light absorption and charge separation.

Despite the interest in developing new photocatalytic materials, there is currently no scientific literature describing the use of this compound in this capacity. Research into photocatalytic materials often involves the strategic design of organic molecules that can act as photosensitizers or be incorporated into larger catalytic systems. The specific electronic structure of this compound, influenced by its halogen and amino substituents, could potentially lend itself to photocatalytic applications; however, this has not been explored or reported in any peer-reviewed studies to date.

Emerging Applications in Chemical Research and Technology

At present, there are no documented emerging applications for this compound in the specific areas of coordination chemistry, metal-organic frameworks, or photocatalysis. Its primary role appears to be as an intermediate in organic synthesis, where its functional groups can be further modified to create more complex molecules. The lack of published research in these advanced materials science domains suggests that the potential of this particular compound remains largely unexplored. Future research may yet uncover novel applications for this halogenated benzonitrile derivative in these and other areas of chemical technology.

Future Research Directions and Challenges in 2 Amino 3,5 Dibromo 6 Chlorobenzonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

A primary challenge in the study of 2-Amino-3,5-dibromo-6-chlorobenzonitrile is the development of efficient and environmentally benign synthetic routes. Future research would likely focus on moving beyond classical multi-step syntheses, which often involve harsh reagents and generate significant waste. The development of one-pot or domino reaction sequences could offer a more streamlined and sustainable approach. bldpharm.com The use of greener solvents, catalyst recycling, and energy-efficient reaction conditions would be key considerations in advancing the synthesis of this compound.

In-depth Mechanistic Studies of Key Transformations

A fundamental understanding of the reaction mechanisms is crucial for controlling the selectivity and yield of transformations involving this compound. Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate the pathways of key reactions. For instance, understanding the regioselectivity of further electrophilic aromatic substitutions or the nucleophilic displacement of the halogen atoms would be of significant interest.

Exploration of Novel Reactivity Patterns

The unique electronic and steric environment created by the multiple halogen substituents and the amino group suggests that this compound may exhibit novel reactivity. Future investigations could explore its potential in transition-metal-catalyzed cross-coupling reactions, where the different halogens could be selectively activated. Furthermore, the amino and nitrile groups provide handles for a variety of cyclization and condensation reactions, potentially leading to the synthesis of novel heterocyclic scaffolds.

Advanced Computational Modeling for Property Prediction and Reaction Design

In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. google.com Such theoretical studies can also be used to model reaction pathways, predict the stability of intermediates and transition states, and ultimately guide the design of new and efficient synthetic strategies.

Discovery of New Applications in Diverse Scientific Fields

The true potential of this compound lies in the discovery of its applications. Given the biological activity often associated with halogenated aromatic compounds, future research could explore its potential in medicinal chemistry, for example, as a scaffold for the development of new therapeutic agents. lookchem.com Its unique electronic properties might also make it a candidate for applications in materials science, such as in the design of organic electronics or functional polymers. The exploration of its use as an additive in advanced functional materials is another promising avenue. dakenam.com

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2-Amino-3,5-dibromo-6-chlorobenzonitrile to improve yield and purity?

- Methodological Answer : Utilize factorial design experiments to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of halogenating agents. For example, a 2<sup>k</sup> factorial design can identify critical interactions between parameters . Pre-screen reaction pathways using quantum chemical calculations (e.g., density functional theory) to predict energetically favorable conditions, as demonstrated by ICReDD’s computational-experimental feedback loop . Purify via recrystallization in aprotic solvents (e.g., DMF) or column chromatography with silica gel, monitoring purity via HPLC (>95% threshold) .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for aromatic proton environments and substituent-induced chemical shifts. Compare with databases like NIST Chemistry WebBook for halogenated benzonitriles .

- FTIR : Identify nitrile (C≡N) stretching vibrations (~2220–2260 cm⁻¹) and amine (N-H) bands (~3300–3500 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and isotopic patterns from bromine/chlorine . Cross-validate with computational tools like PubChem’s structure-activity relationships .

Q. How can I determine the solubility profile of this compound for reaction solvent selection?

- Methodological Answer : Calculate partition coefficients (LogP) using software like XLOGP3 or SILICOS-IT to predict solubility in organic solvents (e.g., dichloromethane, THF) . Experimentally validate via saturation shake-flask method: dissolve excess compound in solvent, filter, and quantify concentration via UV-Vis spectroscopy. Correlate results with Hansen solubility parameters to optimize solvent systems for reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of bromine and chlorine substituents in cross-coupling reactions?

- Methodological Answer : Investigate electronic effects via Hammett substituent constants (σmeta for Br: +0.39; Cl: +0.37), which influence electrophilic aromatic substitution and oxidative addition in palladium-catalyzed couplings. Use DFT calculations to map transition states and activation barriers, focusing on steric hindrance from the 3,5-dibromo-6-chloro substitution pattern . Compare with analogs like 2-Amino-3,5-dichlorobenzonitrile to isolate halogen-specific effects .

Q. How should I resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Perform multi-technique validation:

- If experimental NMR shifts deviate >0.5 ppm from computed (e.g., Gaussian-optimized structures), reassess solvent effects or conformational dynamics .

- For MS discrepancies, check isotopic abundance ratios (e.g., <sup>79</sup>Br/<sup>81</sup>Br = ~1:1) to confirm halogen counts .

- Cross-reference with crystallographic data (if available) to validate spatial arrangements .

Q. What computational strategies can model the compound’s reaction pathways in catalytic systems?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction trajectories under varying conditions. Use software like NWChem or ORCA to calculate Gibbs free energy profiles for key intermediates. Validate with in situ FTIR or Raman spectroscopy to detect transient species . For example, model Buchwald-Hartwig amination pathways to predict regioselectivity influenced by halogen electronegativity .

Q. How can I design experiments to study the impact of halogen substitution patterns on biological activity?

- Methodological Answer : Synthesize analogs (e.g., replacing Br with F or I) and compare bioactivity via dose-response assays. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent properties (e.g., polar surface area, halogen bond strength) with enzyme inhibition or receptor binding . For stability studies, conduct accelerated degradation tests under varied pH and temperature, analyzing products via LC-MS .

Q. What statistical methods are robust for analyzing contradictory data in reaction optimization?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to decouple confounding variables. For outlier detection, use Grubbs’ test or Dixon’s Q-test. If yield vs. purity trade-offs arise, employ desirability functions to balance objectives . Validate hypotheses via response surface methodology (RSM) to map optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.